molecular formula C22H19IN2O2 B4189050 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4189050
M. Wt: 470.3 g/mol
InChI Key: BRVXQSRPIIRYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A is not yet fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound A has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cell survival. Additionally, this compound A has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the expression of genes that promote inflammation. Additionally, in vivo studies have shown that this compound A reduces tumor growth and inflammation in animal models of cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A in lab experiments is its specificity for specific signaling pathways involved in cancer cell growth and inflammation. This specificity makes it a potentially effective treatment for these diseases while minimizing side effects. However, one limitation of using this compound A in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound A in humans.

Scientific Research Applications

2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound A has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases.

properties

IUPAC Name

2-[(2-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19IN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVXQSRPIIRYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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